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Compound of Interest

Compound Name:
(R)-morpholin-3-ylmethanol

hydrochloride

Cat. No.: B595126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(R)-morpholin-3-ylmethanol hydrochloride (CAS No: 1212377-10-0), a chiral building block

of significant interest in pharmaceutical synthesis. This document presents a summary of its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The structural integrity and purity of (R)-morpholin-3-ylmethanol hydrochloride can be

effectively determined through a combination of spectroscopic techniques. The following tables

summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Multiplicity Assignment

9.0 - 9.5 broad NH₂⁺

4.5 - 5.5 broad OH

4.0 - 4.4 - H on C6 (equatorial)

3.9 - 4.3 - H on C5 (equatorial)

3.6 - 4.0 - CH₂OH

3.4 - 3.8 - H on C2 (axial)

3.2 - 3.6 - H on C2 (equatorial)

3.0 - 3.4 - H on C6 (axial)

2.8 - 3.2 - H on C3

2.6 - 3.0 - H on C5 (axial)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment

68 - 73 C5

65 - 70 C2

60 - 65 CH₂OH

55 - 60 C3

45 - 50 C6

Table 3: Infrared (IR) Spectroscopy Peak Table
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H and N-H stretching

3000-2850 Medium C-H stretching

1610-1550 Medium N-H bending

1260-1000 Strong C-O stretching

Table 4: Mass Spectrometry (MS) Data

m/z Fragmentation

118.086 [M+H]⁺ (free base)

100.076 [M+H - H₂O]⁺

87.050 [M+H - CH₂OH]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for

reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of (R)-morpholin-3-ylmethanol hydrochloride (5-10 mg) is

dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume

of 0.5-0.7 mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width,

a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate

signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used

to obtain the ¹³C spectrum, with a wider spectral width and a longer relaxation delay (2-5

seconds) to ensure quantitative accuracy for all carbon signals.

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate

software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation,

phase correction, baseline correction, and referencing of the chemical shifts to the residual

solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid (R)-morpholin-3-ylmethanol
hydrochloride is placed directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded

prior to the sample measurement.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile, or water) at a low concentration (e.g., 1-10 µg/mL).

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray

ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. The mass spectrometer is operated in positive

ion mode to detect the protonated molecule [M+H]⁺. For structural elucidation, tandem mass
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spectrometry (MS/MS) experiments are performed by selecting the precursor ion and

subjecting it to collision-induced dissociation (CID).

Data Processing: The resulting mass spectra are analyzed to determine the accurate mass

of the molecular ion and to identify the characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for chemical structure elucidation is a critical process

for ensuring comprehensive characterization.

Sample Preparation

Spectroscopic Analysis

Data Analysis and Elucidation

Synthesis of (R)-morpholin-3-ylmethanol hydrochloride

Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis
(Chemical Shifts, Coupling Constants)

IR Data Analysis
(Functional Groups)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structure Elucidation and Verification

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b595126?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-morpholin-3-ylmethanol
hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595126#spectroscopic-data-for-r-morpholin-3-
ylmethanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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